molecular formula C7H5BrClFO B1442080 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene CAS No. 909122-27-6

1-Bromo-2-chloro-3-fluoro-4-methoxybenzene

Cat. No. B1442080
M. Wt: 239.47 g/mol
InChI Key: GYJRNBQNNRONGS-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 . The IUPAC name for this compound is 1-bromo-3-chloro-2-fluoro-4-methoxybenzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is 1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 . This indicates that the compound has a benzene ring with bromo, chloro, fluoro, and methoxy substituents.


Chemical Reactions Analysis

As a polyhalo substituted benzene, “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” can participate in various electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, has been developed, highlighting the importance of bromo-chloro-fluoro compounds in pharmaceutical synthesis. The method involves a pilot-scale process using methyl nitrite and 2-fluoro-4-bromoaniline, emphasizing the compound's role in facilitating the production of anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Concerns of Brominated Compounds

The environmental impact and health concerns related to polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), byproducts in the presence of bromine during combustion, have been reviewed. These compounds share toxicological profiles with their chlorinated counterparts and present risks due to their persistence and bioaccumulation (Mennear & Lee, 1994).

Analysis of Novel Brominated Flame Retardants

Research has focused on the occurrence of novel brominated flame retardants (NBFRs) in various environments, noting the need for further studies on their environmental fate and toxicity. This underscores the growing concern over the widespread use of brominated compounds in flame retardants and their potential health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements associated with it are H302 - H412 , indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRNBQNNRONGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697197
Record name 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-fluoro-4-methoxybenzene

CAS RN

909122-27-6
Record name 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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